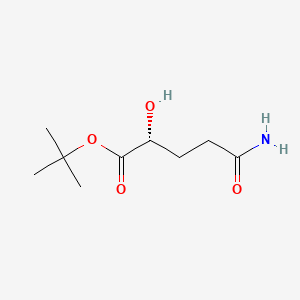
tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is an organic compound that features a tert-butyl ester group, a carbamoyl group, and a hydroxy group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate typically involves the esterification of a suitable hydroxy acid with tert-butyl alcohol. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds, which is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products Formed
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Formation of an amine from the carbamoyl group.
Substitution: Replacement of the tert-butyl ester group with other functional groups.
Scientific Research Applications
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate involves its reactivity as a tert-butyl ester and carbamate. The tert-butyl group provides steric hindrance, making the compound less reactive towards nucleophiles. The carbamoyl group can undergo nucleophilic addition-elimination reactions, forming stable intermediates . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the hydroxy group.
Tert-butyl acetate: Contains a tert-butyl ester group but lacks the carbamoyl and hydroxy groups.
Tert-butyl alcohol: Contains a tert-butyl group and a hydroxy group but lacks the carbamoyl group.
Uniqueness
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is unique due to the presence of all three functional groups: tert-butyl ester, carbamoyl, and hydroxy. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl (2R)-5-amino-2-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(11)4-5-7(10)12/h6,11H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 |
InChI Key |
JDZNKANEDCTBEA-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
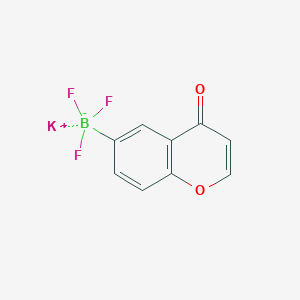

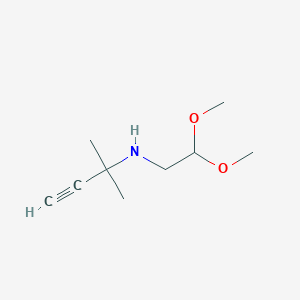
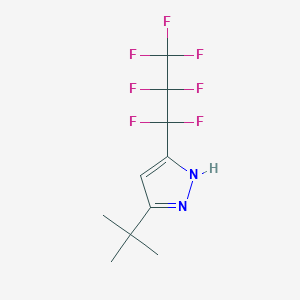
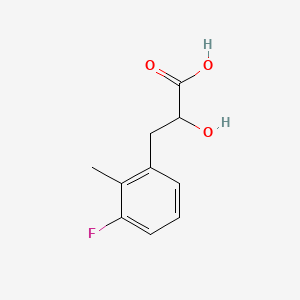
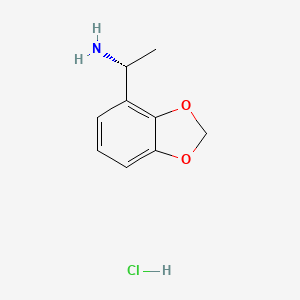

![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
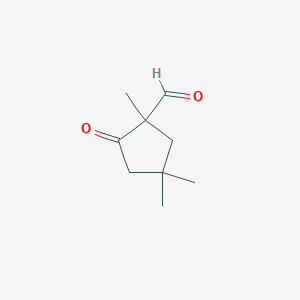
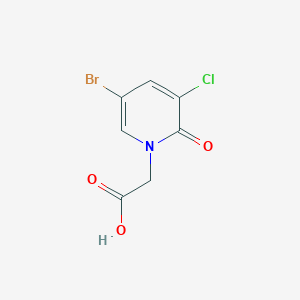
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
